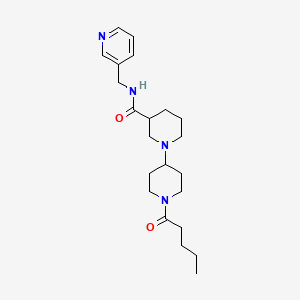![molecular formula C20H23N3O5 B5290532 ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as E-64, and it is a cysteine protease inhibitor that has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
E-64 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. E-64 has been used in scientific research to study the role of cysteine proteases in various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
E-64 acts as a cysteine protease inhibitor by binding to the active site of the enzyme and preventing the cleavage of peptide bonds. It irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. E-64 has been shown to inhibit various cysteine proteases such as cathepsins B, H, L, and S.
Biochemical and physiological effects:
E-64 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. E-64 has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2. In addition, E-64 has been shown to have anti-inflammatory properties by inhibiting the activity of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
E-64 has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. E-64 is also stable and easy to use in lab experiments. However, E-64 has some limitations. It is an irreversible inhibitor, which means that it cannot be removed once it binds to the active site of the enzyme. This can limit its use in certain experiments where reversible inhibition is required.
Orientations Futures
There are several future directions for the study of E-64. One direction is the development of E-64 derivatives with improved selectivity and potency. Another direction is the study of the role of cysteine proteases in various diseases and the development of new therapies based on the inhibition of these enzymes. E-64 has also been studied as a potential drug candidate for the treatment of COVID-19, and further research in this area is needed. Overall, E-64 has shown great potential for scientific research and therapeutic applications, and further studies are needed to fully understand its mechanism of action and potential.
Méthodes De Synthèse
The synthesis of E-64 involves a series of chemical reactions that start with 4-methylbenzoyl chloride. The first step is the reaction of 4-methylbenzoyl chloride with piperazine to form 4-methylbenzoyl piperazine. The second step involves the reaction of 4-methylbenzoyl piperazine with ethyl chloroformate to form ethyl 4-methylbenzoyl piperazinecarboxylate. The third and final step involves the reaction of ethyl 4-methylbenzoyl piperazinecarboxylate with 2-furoylamine to form ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate, also known as E-64.
Propriétés
IUPAC Name |
ethyl 4-[3-(furan-2-carbonylamino)-4-methylbenzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-27-20(26)23-10-8-22(9-11-23)19(25)15-7-6-14(2)16(13-15)21-18(24)17-5-4-12-28-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBVIXTWDYABMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5290479.png)
![2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5290489.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)
![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)
![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5290528.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
